Product packaging for DL-Threonine hemihydrate(Cat. No.:)

DL-Threonine hemihydrate

Cat. No.: B13387910
M. Wt: 256.25 g/mol
InChI Key: QMWHMAPAPXBPFN-UHFFFAOYSA-N
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Description

DL-Threonine hemihydrate is a useful research compound. Its molecular formula is C8H20N2O7 and its molecular weight is 256.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H20N2O7 B13387910 DL-Threonine hemihydrate

Properties

Molecular Formula

C8H20N2O7

Molecular Weight

256.25 g/mol

IUPAC Name

2-amino-3-hydroxybutanoic acid;hydrate

InChI

InChI=1S/2C4H9NO3.H2O/c2*1-2(6)3(5)4(7)8;/h2*2-3,6H,5H2,1H3,(H,7,8);1H2

InChI Key

QMWHMAPAPXBPFN-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)N)O.CC(C(C(=O)O)N)O.O

Origin of Product

United States

Chemical Synthesis and Preparative Methodologies of Dl Threonine Hemi Hydrate

Racemic Synthesis Pathways and Optimization

The synthesis of DL-Threonine can be achieved through several pathways, with many industrial processes relying on the reaction between a glycine (B1666218) derivative and acetaldehyde (B116499). oup.comoup.comcapes.gov.br A common method involves the use of copper glycinate (B8599266), which reacts with acetaldehyde in an alkaline solution to form a mixture of threonine and allothreonine. oup.comoup.comcapes.gov.br The ratio of these isomers can be influenced by the reaction conditions.

To enhance the yield of the desired threo isomer over the allo isomer, stereoselective synthesis methods have been explored. One such approach involves the reaction of an isocyanoacetate with acetaldehyde. tandfonline.comtandfonline.com This method can be catalyzed by various metal catalysts, such as nickel chloride or palladium chloride, to selectively produce an oxazoline (B21484) precursor of threonine. tandfonline.comtandfonline.com Acid hydrolysis of this intermediate then yields threonine with a high proportion of the threo isomer. tandfonline.comtandfonline.com Research has shown that using a triethylamine-palladium chloride catalyst system can result in threonine with 85% purity and a yield of 85%. tandfonline.comtandfonline.com

Another stereoselective strategy involves the dynamic kinetic resolution of 2-acylamino-3-oxobutyrates. researchgate.netcapes.gov.br These precursors, synthesized from acetoacetates, can be hydrogenated using chiral rhodium or ruthenium catalysts to produce optically active alcohols, which are then converted to threonine. researchgate.netcapes.gov.br

Optimizing reaction conditions is crucial for maximizing the yield of DL-Threonine and reducing unwanted side products. In the synthesis from copper glycinate and acetaldehyde, factors such as temperature, pH, and reaction time are carefully controlled. oup.com The reaction is typically carried out in a weakly alkaline aqueous solution at temperatures between 50-70°C for 1-2 hours. oup.com After the reaction, the removal of copper and other inorganic salts is necessary to isolate the mixture of threonine and allothreonine. oup.com The ratio of threonine to allothreonine in this process is approximately 1.8. oup.com

In the stereoselective synthesis using isocyanoacetate, the choice of catalyst is critical to prevent the formation of undesirable byproducts like 2-isocyanocrotonate and 2-isocyano-2-(1'-hydroxyethyl)-3-hydroxybutyrate. tandfonline.comtandfonline.com The use of metal catalysts like NiCl2 or PdCl2 selectively converts the intermediate into the desired oxazoline precursor, thus minimizing side reactions. tandfonline.comtandfonline.com

Precursor/MethodCatalyst/ReagentProduct(s)Yield/PurityReference(s)
Copper Glycinate and AcetaldehydeAlkaline solutionThreonine and Allothreonine64% total yield oup.comoup.com
Isocyanoacetate and AcetaldehydeEt3N-PdCl2threo-Threonine85% yield, 85% purity tandfonline.comtandfonline.com
2-Acylamino-3-oxobutyrates(-) CHIRAPHOS Ru / (+) BINAP RuD-Threonine / L-Threonine26-34% overall yield researchgate.netcapes.gov.br

Crystallization and Isolation of DL-Threonine Hemi-hydrate

Once the racemic mixture of DL-Threonine is synthesized, the next step is to isolate it in its solid form, specifically as a hemihydrate. This involves carefully controlled crystallization processes.

The formation of a hydrate (B1144303) is influenced by the presence of water in the solvent system. nih.govresearchgate.net Controlled crystallization techniques are employed to ensure the formation of the desired hemihydrate crystalline structure. Common methods include:

Cooling Crystallization: A saturated solution of DL-Threonine is prepared at an elevated temperature and then slowly cooled, allowing the hemihydrate crystals to form and grow. mt.com

Antisolvent Addition: An antisolvent (a solvent in which the solute is less soluble) is added to a solution of DL-Threonine to induce precipitation of the hemihydrate. mt.com Ethanol is often used as an antisolvent in the crystallization of amino acids from aqueous solutions. orgsyn.org

Evaporative Crystallization: The solvent is slowly evaporated from a solution of DL-Threonine, increasing the solute concentration and leading to crystallization. mt.com

Seeding the solution with existing crystals of DL-Threonine hemihydrate can help to control the crystal size and morphology and promote the formation of the desired crystalline form. mdpi.com

Several factors can significantly impact the crystallization of this compound: nih.govacs.org

Solvent Systems: The composition of the solvent system, particularly the water activity, is a critical factor in hydrate formation. nih.govsci-hub.se The presence of co-solvents, such as ethanol, can affect the solubility of the amino acid and influence the crystallization process. orgsyn.org

Temperature Gradients: The rate of cooling or the temperature at which crystallization is carried out can affect the nucleation and growth of crystals, thereby influencing their size and purity. mdpi.com Slow, controlled cooling is generally preferred to obtain well-formed crystals.

Impurity Effects: The presence of impurities, including the allo-threonine isomer, can affect the crystallization process. mun.ca Impurities can sometimes inhibit crystal growth or be incorporated into the crystal lattice, affecting the purity of the final product. The presence of other amino acids, like L-alanine, can be intentionally used to influence the crystallization and aid in the resolution of enantiomers. nih.govtandfonline.com

FactorInfluence on CrystallizationReference(s)
Solvent System Water activity is crucial for hydrate formation. Co-solvents affect solubility. nih.govresearchgate.netsci-hub.se
Temperature Affects nucleation, crystal growth rate, and size. mdpi.com
Impurities Can inhibit or alter crystal growth. Can be used for resolution. mun.canih.govtandfonline.com
Agitation Affects mass transfer and can influence crystal size distribution. acs.org
Seeding Promotes nucleation of the desired form and controls crystal size. mdpi.com

Enantiomeric Resolution Strategies for DL-Threonine

Since DL-Threonine is a racemic mixture, separating the D- and L-enantiomers is a critical step, particularly for applications where only one enantiomer is desired. DL-Threonine is a conglomerate, meaning it is a mechanical mixture of crystals of the two enantiomers, which makes it suitable for resolution by preferential crystallization. tandfonline.com

Preferential Crystallization: This technique involves seeding a supersaturated solution of DL-Threonine with crystals of one enantiomer (e.g., D-Threonine). This induces the crystallization of that enantiomer, leaving the other enantiomer (L-Threonine) enriched in the solution. nih.gov The process parameters such as supersaturation, seed amount, and initial enantiomeric excess are carefully controlled to optimize the resolution. nih.gov

Replacing Crystallization: This is a variation of preferential crystallization where an optically active cosolute is added to the racemic solution. nih.govtandfonline.com For example, adding L-alanine to a supersaturated aqueous solution of DL-Threonine can lead to the preferential crystallization of D-Threonine. nih.govtandfonline.com This method has been shown to yield D-Threonine with an optical purity of 96-98%. nih.govtandfonline.com

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer, allowing for the separation of the other. For instance, L-threonine dehydratase can be used to convert L-threonine in a racemic mixture into 2-oxobutyrate and ammonia, leaving the D-threonine unreacted and thus optically pure. google.com

Chromatographic Resolution: Chiral chromatography techniques, such as ligand exchange chromatography, can be used to separate the enantiomers of DL-Threonine. scielo.br This method utilizes a chiral selector in the mobile or stationary phase to achieve separation.

Preferential Crystallization Techniques for Racemic Mixtures

Preferential crystallization is a powerful and economically viable method for separating the enantiomers of chiral compounds that form conglomerates, such as DL-threonine. uctm.edubiocrick.com This kinetically controlled process operates within a narrow metastable zone of a supersaturated racemic solution. biocrick.com The fundamental principle involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer. This induces the crystallization of that enantiomer, while the other remains in the solution.

The threonine/water system is a well-documented example of a conglomerate-forming system. mpg.de The solubility of one enantiomer is not influenced by the presence of the other, meaning the solubility of the racemic mixture is a simple superposition of the individual enantiomer solubilities. uctm.edumpg.de This ideal behavior allows for direct crystallization methods to be applied for enantioseparation. mpg.de

A notable advancement in this area is the auto-seeded polythermal mode of preferential crystallization. core.ac.uk This technique involves a cyclic temperature profile, which enhances yield and product purity by providing well-conditioned seeds for reliable separation. core.ac.uk For instance, in the separation of DL-threonine from aqueous solutions, a typical cycle might involve cooling a saturated solution from 53°C to 4°C to induce crystallization. core.ac.uk

Table 1: Ternary Solubility Diagram of Threonine Enantiomers in Water uctm.edu

Temperature (°C)L-Threonine (wt%)D-Threonine (wt%)Water (wt%)
10XYZ
20ABC
30PQR
40MNO
Note: Specific wt% values (X, Y, Z, etc.) would be populated from empirical data found in the cited literature.

The efficiency of preferential crystallization can be limited by the eventual crystallization of the counter-enantiomer. biocrick.com However, innovative approaches, such as emulsion-based processes, have demonstrated the potential to achieve high enantiomeric excess (ee), with product ee reaching up to 90%. biocrick.com

Biocatalytic and Chiral Auxiliary-Mediated Resolution

Biocatalytic methods offer a highly stereoselective alternative for the resolution of racemic mixtures. These processes often utilize enzymes that selectively act on one enantiomer, allowing for the separation of the unreacted enantiomer.

D-threonine aldolase (B8822740) is a key enzyme in this context, catalyzing the reversible aldol (B89426) reaction of glycine and acetaldehyde to form D-threonine and D-allo-threonine. researchgate.net This enzyme can be used to resolve racemic mixtures of threonine derivatives with high efficiency. For example, DL-threo-4-(methylsulfonyl)phenylserine has been effectively resolved using a whole-cell biocatalyst, achieving an enantiomeric excess greater than 99%. researchgate.net The enzyme's activity and stereoselectivity can be significantly influenced by factors such as temperature, co-solvents, and reaction time. researchgate.net

Another biocatalytic approach involves the use of L-amino acid oxidase, which selectively deaminates L-amino acids. science.gov This process can be used to resolve racemic mixtures of amino acids, yielding optically pure D-enantiomers. science.gov

Chiral auxiliaries represent a chemical approach to resolution. A chiral auxiliary is a stereogenic compound that is temporarily attached to the racemate, forming a pair of diastereomers. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like crystallization. d-aminoacids.com After separation, the auxiliary is removed, yielding the resolved enantiomer. Common chiral auxiliaries include oxazolidinones and camphorsultam. wikipedia.org For instance, chiral oxazolidinones are widely used in stereoselective aldol reactions, which can establish two adjacent stereocenters with high control. wikipedia.org Cysteine-derived oxazolidinones can act as both a chiral template and an acyl transfer agent, converting stable amides into more reactive thioesters for further synthetic transformations. nih.gov

Table 2: Comparison of Resolution Techniques

TechniquePrincipleAdvantagesKey Considerations
Preferential Crystallization Kinetically controlled crystallization of one enantiomer from a supersaturated racemic solution. uctm.edubiocrick.comCost-effective, scalable. core.ac.ukRequires a conglomerate-forming system, narrow metastable zone. biocrick.com
Biocatalytic Resolution Enzyme-catalyzed stereoselective reaction on one enantiomer. researchgate.netd-aminoacids.comHigh stereoselectivity, mild reaction conditions. researchgate.netEnzyme stability and cost, potential for product inhibition.
Chiral Auxiliary-Mediated Resolution Formation of separable diastereomers by temporary attachment of a chiral molecule. wikipedia.orgBroad applicability, high diastereomeric excess. wikipedia.orgRequires additional synthesis and removal steps for the auxiliary.

Chromatographic Enantioseparation Methods

Chromatographic techniques are among the most versatile and widely used methods for enantioseparation. uctm.edu High-performance liquid chromatography (HPLC) is a prominent method, which can be performed in two main ways: using a chiral stationary phase (CSP) or by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on an achiral column. lcms.cz

For the analysis of threonine isomers, a two-step HPLC method has been developed. nih.gov This involves pre-column derivatization with a fluorescent tag, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), followed by separation on a combination of reversed-phase and chiral columns. nih.gov This sensitive method allows for the determination of all four threonine isomers (L-Thr, D-Thr, L-allo-Thr, and D-allo-Thr). nih.gov

The choice of CSP is critical for direct enantioseparation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) tris(phenylcarbamate), have shown good enantioselectivity for NBD-derivatized amino acids. koreascience.kr The separation efficiency is influenced by the nature of the CSP and the specific amino acid. koreascience.kr

Gas chromatography (GC) also offers a powerful tool for enantioselective analysis, particularly after converting the amino acids into volatile derivatives. nih.gov A common derivatization method is the two-step conversion to N-trifluoroacetyl-O-alkyl esters. nih.gov

Table 3: Chromatographic Conditions for Threonine Enantioseparation

TechniqueColumn TypeDerivatization AgentDetection Method
Two-Step HPLC nih.govReversed-phase and Chiral column combination4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)Fluorescence
Chiral HPLC koreascience.krAmylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)NBD-FUV and Fluorescence
GC-MS nih.govEnantioselective GC columnN-trifluoroacetyl-O-methyl esterMass Spectrometry

While highly effective, chromatographic separations can be expensive, which drives the interest in developing more cost-effective crystallization-based alternatives. uctm.edu It is also crucial to consider the solubility of the enantiomers and the racemic mixture in the chromatographic eluent to prevent recrystallization on the column, which could damage the stationary phase. mpg.de

Advanced Structural Characterization of Dl Threonine Hemi Hydrate

Single Crystal X-ray Diffraction Analysis of the Hemihydrate Form

Single-crystal X-ray diffraction (SXRD) provides the most definitive method for determining the three-dimensional atomic arrangement within a crystal. For amino acid hydrates, this technique reveals not only the conformation of the amino acid molecules but also the precise role of water in stabilizing the crystal structure.

DL-Threonine hemihydrate, also referred to as DL-Threonine hydrate (B1144303) (2:1), crystallizes in the orthorhombic system. chemicalbook.com The determination of the crystal system and space group is fundamental to understanding the symmetry and packing of molecules in the solid state. While detailed, fully refined crystallographic data for this compound is not broadly published in readily accessible literature, related structures like L-ornithine L-aspartate hemihydrate have been extensively studied, crystallizing in the space group C2. nih.gov For pure L-threonine, the crystal system is also orthorhombic with a space group of P2₁2₁2₁. oaji.net The hemihydrate structure of the racemate (DL-mixture) involves the incorporation of both enantiomers and water molecules into a specific, repeating arrangement defined by its unit cell parameters.

The following table presents typical crystallographic parameters that would be determined for a compound like this compound, based on data for related amino acid crystals.

ParameterDescriptionTypical Value/System
Crystal System The symmetry system of the crystal lattice.Orthorhombic chemicalbook.com
Space Group The group of symmetry operations for the crystal.Defines the arrangement of D- and L-enantiomers and water.
a, b, c The lengths of the unit cell axes (in Ångströms).Specific to the compound.
α, β, γ The angles between the unit cell axes (in degrees).90° for Orthorhombic.
V The volume of the unit cell (in ų).Calculated from cell parameters.
Z The number of formula units per unit cell.Defines the number of DL-Threonine and water molecules.

The crystal structure of amino acid hydrates is extensively stabilized by a network of hydrogen bonds. In this compound, the water molecules are not merely occupying voids but are integral to the structural integrity, acting as hydrogen bond donors and acceptors. cardiff.ac.ukucl.ac.uk These interactions link the threonine molecules—which exist as zwitterions (carrying both a positive ammonium (B1175870) group, -NH₃⁺, and a negative carboxylate group, -COO⁻)—to each other and are mediated by the water molecules.

The hydrogen bonding network typically involves:

N-H···O bonds: Between the ammonium group of one threonine molecule and a carboxylate oxygen of a neighboring molecule.

O-H···O bonds: Involving the hydroxyl (-OH) group on the threonine side chain and carboxylate oxygens.

Water-mediated bonds: The hemihydrate water molecule (H₂O) forms hydrogen bonds with both the ammonium and carboxylate groups of surrounding threonine molecules, effectively creating bridges that hold the structure together. nih.govcardiff.ac.uk

This intricate network creates a stable, three-dimensional architecture. rsc.org The study of similar structures, such as L-lysine hemihydrate, shows that water molecules can be located on crystallographic symmetry elements, like a 2-fold rotation axis, which dictates the 2:1 stoichiometric ratio of the amino acid to water. cardiff.ac.uk

Solid-State Spectroscopic Elucidation

Spectroscopic techniques are vital for characterizing the solid form of a compound and are particularly useful for analyzing its hydration state.

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive techniques for probing the vibrational modes of molecules. nih.gov These methods are highly sensitive to the local chemical environment and are excellent for analyzing the hydration state of crystalline materials. rsc.org

In the spectrum of this compound, specific bands can be attributed to the amino acid and the water of hydration.

FTIR Spectroscopy : The FTIR spectrum of threonine shows characteristic absorption bands for its functional groups. researchgate.net For the hemihydrate, the broad absorption band in the 3200-3500 cm⁻¹ region is of particular interest, as it corresponds to the O-H stretching vibrations of both the threonine's hydroxyl group and the water molecules. The presence and shape of this band can be a clear indicator of hydration. Other key peaks include those for N-H stretching (around 2700-2900 cm⁻¹) and C=O stretching of the carboxylate group (around 1600-1640 cm⁻¹). researchgate.net

Raman Spectroscopy : Raman spectroscopy provides complementary information. nih.gov It is particularly sensitive to the vibrations of the molecular backbone and can be used to study conformational structures. pasteur.frarxiv.org The O-H stretching region is also prominent in the Raman spectrum and can be used to distinguish between different states of water (tightly vs. loosely bound). rsc.org Analysis of the spectra of solid amino acids reveals sharper and more complex patterns compared to their solution spectra, reflecting the fixed conformations and intermolecular interactions in the crystal lattice. nih.gov

Spectral Region (cm⁻¹)Vibrational ModeSignificance for Hydration Analysis
~3200-3500 O-H StretchingBroad band indicating presence of water and hydroxyl groups involved in hydrogen bonding.
~2700-2900 N-H StretchingReflects the zwitterionic state (-NH₃⁺) and its hydrogen bonding environment.
~1600-1640 C=O Stretching / N-H BendingAsymmetric stretch of the carboxylate group (-COO⁻), sensitive to its coordination with water.

Solid-state NMR (ssNMR) is a powerful technique for obtaining atomic-level structural information from crystalline and amorphous solids. acs.org Unlike solution NMR, ssNMR spectra are influenced by anisotropic interactions that provide rich details about the local environment, conformation, and intermolecular packing.

For this compound, ssNMR can provide distinct information:

¹³C ssNMR : The chemical shifts of the carbon atoms in threonine are sensitive to their solid-state environment. The carbonyl carbon (C=O) and the carbons attached to the hydroxyl (C-OH) and amine (C-N) groups are particularly informative. Typical ¹³C chemical shifts for solid threonine are approximately 176 ppm (C=O), 65 ppm (Cα), 69 ppm (Cβ), and 22 ppm (Cγ). protein-nmr.org.uknih.gov The presence of water and the specific packing arrangement in the hemihydrate will cause slight variations in these shifts compared to the anhydrous form.

¹⁷O ssNMR : This technique directly probes the oxygen atoms. Although challenging due to the low natural abundance of ¹⁷O, it can provide unique insights. cdnsciencepub.comresearchgate.net Distinct signals can be observed for the carboxylate oxygens and the hydroxyl oxygen on the side chain. acs.org The parameters derived from these spectra, such as the chemical shift and the quadrupole coupling constant, are highly sensitive to the hydrogen bonding environment, making it an excellent tool for studying the integration of water molecules. cdnsciencepub.comresearchgate.net

¹H NMR : While ¹H NMR in solids typically shows broad lines, a ¹H NMR spectrum is available for DL-Threonine hydrate (2:1), showing distinct signals that can be assigned to the different protons in the molecule. chemicalbook.com

Thermal and Phase Behavior of the Hemihydrate

The thermal and phase behavior of this compound provides critical insights into its stability and the nature of its hydrated structure. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are pivotal in elucidating these characteristics.

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. uq.edu.auyoutube.com For hydrated crystals like this compound, TGA is instrumental in determining the stoichiometry of water molecules present in the crystal lattice. bac-lac.gc.ca

When a sample of this compound is heated, it is expected to exhibit a distinct mass loss corresponding to the evaporation of water. For a hemihydrate, this means there is one water molecule for every two molecules of DL-Threonine. The theoretical mass percentage of water in this compound (C₄H₉NO₃ · 0.5H₂O) can be calculated based on its molecular weight. nist.gov The analysis involves heating the sample at a constant rate and observing the temperature range at which the weight loss occurs. This dehydration event is typically observed at temperatures below 120°C for hydrated dipeptides. bac-lac.gc.ca

Research Findings: A TGA experiment on this compound would reveal a weight loss step corresponding to the removal of bound water. The precise temperature of this loss provides information on the thermal stability of the hydrate. The stoichiometry is confirmed by comparing the observed weight loss percentage to the theoretical value. For instance, a study on dipeptide hydrates showed that mass loss events below 120°C are attributable to dehydration. bac-lac.gc.ca

Table 1: Illustrative TGA Data for this compound

Parameter Expected Value
Temperature Range of Dehydration 80 - 120 °C
Observed Weight Loss ~6.98%
Theoretical Weight Loss for Hemihydrate 6.98%

Note: This table is illustrative and based on the theoretical composition and typical behavior of amino acid hydrates.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org It is widely used to detect phase transitions, such as melting, crystallization, and glass transitions. nih.govtorontech.com

For this compound, DSC analysis would show an endothermic peak corresponding to the energy absorbed during the dehydration process. The temperature at the peak of this endotherm indicates the dehydration temperature, while the area under the peak corresponds to the enthalpy of dehydration (ΔHdehydration). nih.gov Following dehydration, the resulting anhydrous DL-Threonine may undergo further phase transitions or decomposition at higher temperatures, which would also be detected by DSC. mdpi.comresearchgate.net The information gathered from DSC is crucial for understanding the kinetics of the dehydration process and the stability of the resulting anhydrous form. acs.org

Research Findings: DSC studies on hydrated compounds reveal distinct endothermic events associated with water loss. nih.gov In the case of this compound, a DSC thermogram would be expected to show a sharp endotherm in the range of 80-150°C, signifying the release of water molecules from the crystal lattice. The enthalpy of this transition provides a quantitative measure of the energy required to break the bonds holding the water within the crystal structure. Studies on other amino acids have utilized DSC to thoroughly investigate their polymorphic behavior and phase transitions. nih.govresearchgate.net

Table 2: Hypothetical DSC Data for this compound

Thermal Event Onset Temperature (°C) Peak Temperature (°C) Enthalpy (ΔH) (J/g)
Dehydration (Endotherm) 95 110 150

Note: This table is hypothetical and serves to illustrate the type of data obtained from a DSC analysis.

Microscopic and Morphological Studies of Hemihydrate Crystals

The morphology and surface characteristics of crystals are critical as they influence properties such as flowability and dissolution rate. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are high-resolution imaging techniques used to investigate these features.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. This technique is exceptionally useful for determining the crystal habit, which is the characteristic external shape of a crystal. nsf.gov

The crystal habit of DL-Threonine has been observed to be elongated, showing growth along a specific axis when crystallized from pure water. researchgate.net The presence of water in the hemihydrate structure could potentially modify this habit. SEM analysis of this compound crystals would reveal their size, shape, and surface texture. The images can show whether the crystals are well-formed with distinct facets or if they exhibit agglomeration or irregular growth. The morphology of hemihydrate crystals, such as β-hemihydrate (CaSO₄·1/2H₂O), can sometimes be irregular. researchgate.net

Research Findings: SEM images of pure D,L-threonine crystals have shown an elongated morphology. researchgate.net It is plausible that the hemihydrate form would exhibit a distinct crystal habit, possibly with different aspect ratios or more complex faceting due to the incorporation of water into the crystal lattice. Analysis of the surface morphology can reveal details about the crystal's growth history and the presence of any secondary nucleation or intergrowth. nsf.gov

Table 3: Summary of Morphological Observations from SEM

Feature Description
Crystal Shape Potentially prismatic or plate-like, possibly modified from the elongated habit of the anhydrous form.
Size Distribution Can be determined from multiple images, providing a measure of the uniformity of the crystalline product.
Surface Texture Smooth facets, stepped surfaces, or the presence of smaller adhering crystals.

Note: This table outlines the type of qualitative and quantitative data that can be obtained from SEM analysis.

Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy that can produce three-dimensional images of a sample's surface. wikipedia.org It is capable of imaging at the nanometer scale, making it ideal for studying crystal growth mechanisms, surface defects, and the arrangement of molecules on a crystal face. nih.govnih.gov

By scanning a sharp tip over the surface of a this compound crystal, AFM can visualize growth spirals, step heights, and etch pits. researchgate.net This information is invaluable for understanding how the crystals grow from solution and the role that water molecules play in the surface kinetics. researchgate.net The ability of AFM to operate in a liquid environment also allows for in-situ studies of crystal growth, providing real-time observation of growth processes. nih.gov

Research Findings: AFM has been successfully used to study the growth mechanisms of various macromolecular crystals, revealing details about two- and three-dimensional nucleation on crystal surfaces. nih.gov For this compound, AFM could be employed to measure the height of growth steps on the crystal surface, which would correspond to one or more unit cell dimensions. The observation of screw dislocations, which give rise to spiral growth patterns, can also provide insight into the crystal's defect structure.

Table 4: Potential Findings from AFM Analysis of this compound

Parameter Measurement/Observation
Surface Topography High-resolution 3D imaging of the crystal facets.
Growth Step Height Measurement of elementary and bunched step heights on the crystal surface.
Growth Mechanism Identification of layer-by-layer growth, spiral growth, or 2D nucleation.

Note: This table summarizes the potential nanoscale information that AFM can provide about crystal surfaces and growth.

Table 5: List of Chemical Compounds Mentioned

Compound Name
DL-Threonine
This compound
L-Threonine
D,L-threonine
L-lysine
L-lysine hemihydrate
Calcium sulfate (B86663) hemihydrate (β-hemihydrate)

Theoretical and Computational Investigations of Dl Threonine Hemi Hydrate

Quantum Chemical Calculations

Quantum chemical calculations offer deep insights into the electronic and structural properties of molecules. For DL-Threonine hemihydrate, these methods are instrumental in elucidating its fundamental characteristics.

Electronic Structure and Molecular Orbital Analysis

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to analyze the electronic structure of DL-Threonine. nih.govnih.gov These calculations help in understanding the distribution of electrons within the molecule and identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical reactivity and stability. researchgate.net For threonine, these calculations reveal how its polar uncharged side chain, with its hydroxyl group, influences the electron charge distribution and the polar surface area. sciforum.netsemanticscholar.org

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge transfer and bonding interactions within the this compound crystal. nih.gov This analysis provides information on the occupancies of orbitals and the nature of the bonds, including the hydrogen bonds that are critical to the structure of the hemihydrate. nih.gov Atoms-in-molecules (AIM) theory further helps to characterize the nature of these interactions, indicating that they are often a mix of electrostatic and covalent characteristics. nih.gov

Conformational Analysis of DL-Threonine and its Hydrated Forms

The conformational landscape of threonine and its hydrated forms is complex due to the presence of multiple rotatable bonds. acs.org Theoretical methods are essential to explore the various possible conformations and determine their relative energies. acs.org For instance, studies on 4-fluoro-threonine, a derivative of threonine, have utilized evolutionary algorithms coupled with quantum chemistry to map out the conformational space. acs.org These studies show a direct correspondence between the low-energy conformers of the modified and original threonine molecules, highlighting the predictive power of these computational approaches. unimi.it The presence of water molecules in the hemihydrate structure adds another layer of complexity, influencing the stability and population of different conformers through hydrogen bonding. unimi.it

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the molecular system, allowing researchers to observe the time evolution of atomic positions and interactions. mdpi.comnih.gov

Hydration Dynamics and Water-DL-Threonine Interactions

MD simulations are particularly well-suited for studying the intricate dance between water molecules and DL-Threonine in the hemihydrate crystal. rsc.org These simulations can reveal the structure and dynamics of the hydration shell around the threonine molecule. ias.ac.in The interactions between water and the different functional groups of threonine, such as the hydrophilic hydroxyl and amino groups and the hydrophobic methyl group, can be analyzed in detail. nih.govub.edu Studies have shown that the hydrogen bond network around a solute like threonine can be more rigid and distorted compared to bulk water. nih.gov The dynamics of these water molecules are coupled to the protein's own dynamics, a phenomenon sometimes referred to as "slaving". nih.gov

Crystal Growth and Nucleation Modeling of the Hemihydrate

Understanding the crystallization process of this compound is crucial for controlling its crystal form and purity. Computational models can simulate the nucleation and growth of crystals from a solution. acs.orgsolucaoatrio.net.br These models can help to elucidate the mechanism of nucleation, particularly how the presence of one enantiomer can influence the nucleation of the other in a racemic mixture. acs.org For example, in the preferential crystallization of DL-threonine, it has been observed that the presence of the D-enantiomer on the surface of L-threonine seed crystals can trigger the nucleation of the D-form. acs.org By simulating the dissolution of the hemihydrate and the growth of the desired crystal form, these models can predict the behavior of a crystallizer and help optimize the process. acs.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a popular and powerful tool for studying solid-state pharmaceutical compounds, including amino acids like threonine. nih.govsemanticscholar.org DFT calculations can be used to validate experimentally determined crystal structures and to predict new polymorphic forms. nih.govsemanticscholar.org

For DL-Threonine, DFT studies have been used to investigate its polymorphic stability. semanticscholar.org By calculating the relative energies of different crystal structures, researchers can determine the most stable form under various conditions. semanticscholar.org These calculations can also provide insights into the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. acs.org Furthermore, DFT can be used to calculate various molecular properties, including thermodynamic data and spectroscopic parameters, which can be compared with experimental results to validate the computational models. researchgate.netresearchgate.net

Prediction of Spectroscopic Properties

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict and interpret the spectroscopic properties of molecular crystals. These theoretical calculations can complement experimental data by providing a detailed assignment of spectral features to specific molecular vibrations or electronic transitions.

Theoretical calculations of vibrational spectra (Infrared and Raman) for crystalline amino acids are well-established. These calculations typically involve geometry optimization of the unit cell, followed by a frequency calculation. The results allow for the assignment of observed experimental bands to specific vibrational modes of the molecule, such as the stretching and bending of N-H, C-H, O-H, and C=O bonds. For a hydrated crystal like this compound, these calculations would be particularly valuable in identifying the vibrational modes involving the water molecule and the hydrogen bonds it forms. The comparison between calculated and experimental spectra can reveal the influence of the crystalline environment on the molecule's vibrations.

The prediction of NMR chemical shifts for atoms in molecular crystals is another powerful application of computational chemistry. Techniques like the Gauge-Including Projector Augmented Waves (GIPAW) method, used in conjunction with DFT, can calculate the NMR chemical shifts of nuclei such as ¹H, ¹³C, and ¹⁵N in the solid state. These predictions are highly sensitive to the local electronic environment of each atom, which is influenced by the crystal packing and intermolecular interactions. For this compound, such calculations could help in assigning the resonances observed in solid-state NMR spectra and provide a detailed picture of the molecular and crystal structure.

A hypothetical table comparing predicted and experimental spectroscopic data for a compound like this compound would typically be structured as follows:

Spectroscopic ParameterFunctional GroupCalculated Value (cm⁻¹ or ppm)Experimental Value (cm⁻¹ or ppm)Assignment
FT-IR O-H stretch (water)Data not availableData not availableHydrogen-bonded water
N-H stretch (amino)Data not availableData not availableZwitterionic NH₃⁺ group
C=O stretch (carboxyl)Data not availableData not availableCarboxylate group
¹³C NMR Data not availableData not availableAlpha-carbon
Data not availableData not availableBeta-carbon
C=OData not availableData not availableCarboxyl carbon
¹H NMR Data not availableData not availableAlpha-proton
Data not availableData not availableBeta-proton

Note: Specific computational data for this compound were not found in the performed literature search. The table illustrates the typical format for such data.

Intermolecular Interactions in the Crystal Lattice

The stability and physical properties of a molecular crystal are governed by the network of intermolecular interactions within its lattice. Computational analysis of the crystal structure provides a quantitative understanding of these forces.

In hydrated amino acid crystals, hydrogen bonds are the most significant intermolecular interactions. DL-Threonine, with its amino, carboxyl, and hydroxyl groups, and the additional water molecule in the hemihydrate form, can act as both a hydrogen bond donor and acceptor. This leads to the formation of a complex three-dimensional hydrogen-bonding network. Computational studies allow for the precise characterization of these bonds, including:

Bond Distances and Angles: Determining the geometry of D-H···A (Donor-Hydrogen···Acceptor) interactions.

Interaction Energies: Calculating the strength of individual hydrogen bonds.

Analysis of these networks is crucial for understanding the crystal's stability and properties. For instance, the hydrogen bonds involving the water molecule are key to the structure of a hemihydrate.

A detailed computational analysis of the intermolecular interactions in this compound would typically yield data that can be summarized in a table, as shown hypothetically below.

Interaction TypeDonor (D)Acceptor (A)D-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
Hydrogen Bond N-HO (carboxyl)Data not availableData not availableData not availableData not available
Hydrogen Bond O-H (hydroxyl)O (water)Data not availableData not availableData not availableData not available
Hydrogen Bond O-H (water)O (carboxyl)Data not availableData not availableData not availableData not available

Note: Specific computational data for this compound were not found in the performed literature search. The table illustrates the typical format for characterizing hydrogen bonds.

The comprehensive analysis of these interactions is fundamental to understanding the relationship between the molecular structure of this compound and its macroscopic properties.

Advanced Analytical Methodologies for Dl Threonine and Its Hydrate Forms

Chromatographic Techniques for Enantiomer Separation and Quantification

Chromatographic methods are central to the chiral separation of threonine. These techniques exploit subtle differences in the interactions between the enantiomers and a chiral environment to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the enantiomeric separation of amino acids. sigmaaldrich.com The use of chiral stationary phases (CSPs) is a direct method that avoids the need for derivatization, which can introduce impurities. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving underivatized amino acids like DL-threonine. sigmaaldrich.com

A common approach involves a mobile phase consisting of a water, methanol, and formic acid mixture. sigmaaldrich.com Interestingly, for all tested amino acids on these types of columns, the D-enantiomer is more strongly retained than the L-enantiomer. sigmaaldrich.com The retention behavior often exhibits a "U-shaped" profile in relation to the concentration of the organic modifier, a phenomenon attributed to changes in analyte solubility and the conformation of the CSP. sigmaaldrich.com

For enhanced sensitivity and selectivity, especially in complex biological matrices, pre-column derivatization with fluorescent reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is employed. researchgate.net This allows for the determination of all four threonine isomers. researchgate.net A sophisticated two-dimensional or even three-dimensional HPLC system can be utilized, combining a reversed-phase column for initial separation with a chiral column for enantiomeric resolution. researchgate.netnih.gov This multi-dimensional approach has been successfully applied to determine the concentrations of threonine enantiomers in human plasma. nih.gov

Table 1: HPLC Methods for Threonine Enantiomer Separation

Analytical Method Stationary Phase Mobile Phase/Derivatization Key Findings Reference
Direct HPLC Teicoplanin-based CSP (Astec CHIROBIOTIC T) Water:Methanol:Formic Acid Resolves underivatized DL-threonine; D-enantiomer is more retained. sigmaaldrich.com
Two-Step HPLC Reversed-phase (ODS) and Chiral Column Pre-column derivatization with NBD-F Enables sensitive and selective determination of all four threonine isomers in mammalian tissues. researchgate.net
3D-HPLC Reversed-phase, Anion-exchange, and Pirkle-type CSP Pre-column derivatization with NBD-F Developed for determining serine, threonine, and allo-threonine enantiomers in human plasma. nih.gov
Ligand Exchange HPLC Reversed-phase C18 L-proline and Cu(CH3COO)2 in water/methanol Achieved enantiomeric separation of several amino acids, though L-proline was not enantioselective for DL-threonine under the tested conditions. scielo.br

Gas chromatography (GC) offers high sensitivity and efficiency for chiral separations but requires the derivatization of polar analytes like threonine to make them volatile. sigmaaldrich.comchromatographyonline.com A two-step derivatization process is typically necessary. oup.comsigmaaldrich.com The carboxyl group is first esterified, and then the amino and hydroxyl groups are acylated. sigmaaldrich.comoup.com

One established method involves converting threonine into its N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl ester derivatives. nih.gov This allows for the separation of the enantiomers on a chiral column like Chirasil-Val. nih.gov This technique can quantify enantiomeric impurities and determine the allothreonine content down to the one percent level. nih.gov Another approach uses a two-step procedure to create N,O-bis-isobutoxycarbonyl-derivatives, which also enables the resolution of all four threonine isomers on a Chirasil-D-Val column. oup.com The choice of derivatization reagent can even influence the elution order of the enantiomers, a phenomenon known as enantioreversal. sigmaaldrich.com

Table 2: GC Derivatization and Separation of Threonine Stereoisomers

Derivatization Method Chiral Stationary Phase Key Findings Reference
N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl ester Chirasil-Val Pairwise separation of enantiomers; L- and D-threonine elute before allo forms. nih.gov
N,O-bis-isobutoxycarbonyl-derivatives Chirasil-D-Val Resolution of all four threonine isomers. oup.com
Methylation followed by acetylation (TFAA) CHIRALDEX G-TA General method for amino acids; enantioreversal possible with different acetylation reagents. sigmaaldrich.com

Capillary electrophoresis (CE) is a high-performance separation technique that requires minimal sample and reagent consumption. semanticscholar.org For chiral separations, a chiral selector is added to the background electrolyte. nih.gov Ligand-exchange capillary electrophoresis (LE-CE) is a common mode for separating amino acids. nih.gov This method involves the formation of transient diastereomeric complexes between the analyte enantiomers, a metal ion (typically Cu(II)), and a chiral ligand. semanticscholar.orgnih.gov

Various chiral selectors have been employed for threonine, including L-threonine itself, which can act as a chiral ligand for separating other compounds like sympathomimetics. semanticscholar.orgsrce.hr For the separation of threonine enantiomers, other selectors are used. For instance, L-lysine in the presence of a copper(II) central ion has been shown to be an effective chiral selector for dansylated DL-amino acids. srce.hr

Cyclodextrins and crown ethers are also widely used as chiral selectors in CE. nih.govnih.gov A method using (18-crown-6)-2,3,11,12-tetracarboxylic acid as a chiral selector successfully separated seventeen underivatized amino acids, including threonine. nih.gov In this system, the migration order was notable, with L-threonine migrating slower than D-threonine. nih.gov

Table 3: Chiral Selectors for Threonine Separation by Capillary Electrophoresis

Chiral Selector System Analyte Form Principle Key Findings Reference
Cu(II) complexes with L-lysine Dansylated amino acids Ligand-Exchange CE Effective separation of various amino acid enantiomers. srce.hr
(18-crown-6)-2,3,11,12-tetracarboxylic acid Underivatized amino acids Host-Guest Chemistry Baseline separation of 11 amino acids; L-threonine migrates slower than D-threonine. nih.gov
N-(2-hydroxydodecyl)-L-threonine Binaphthyl derivatives Micellar Electrokinetic Chromatography L-threonine derivative used as a chiral selector for other molecules. nih.gov

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a vital tool for the identification and quantification of molecules, offering high sensitivity and specificity. When coupled with chromatographic or electrophoretic techniques (e.g., GC-MS, LC-MS, CE-MS), it provides powerful platforms for analyzing threonine and its metabolites. nih.govnih.gov

GC-MS is frequently used for the analysis of threonine and its metabolic products. nih.gov For example, it has been employed to assess the fractional contributions of threonine to glycine (B1666218) and 2-ketobutyrate fluxes in vivo. nih.gov LC-MS/MS methods have also been developed for the comprehensive analysis of amino acid stereoisomers. nih.gov One such method uses Marfey's reagent for derivatization, which allows for the chromatographic resolution and quantification of all 20 common L- and D-amino acids, including threonine, in complex biological samples. nih.gov CE-MS combines the high separation efficiency of capillary electrophoresis with the sensitive detection of mass spectrometry, enabling the analysis of underivatized amino acids. nih.gov

Stable isotope tracing is a powerful technique to study metabolic pathways in vivo. e-acnm.orgnih.gov Isotopically labeled versions of threonine, such as L-[1-¹³C]-threonine, L-Threonine-¹³C₄, or L-Threonine-¹³C₄,¹⁵N, are introduced into a biological system as tracers. nih.govmedchemexpress.commedchemexpress.comisotope.com By tracking the incorporation of these heavy isotopes into downstream metabolites using mass spectrometry, researchers can quantify metabolic fluxes and protein dynamics. e-acnm.orgresearchgate.net

Electrochemical Detection Methods

The electrochemical detection of threonine offers a promising avenue for rapid, sensitive, and cost-effective quantification. This approach typically relies on the direct oxidation of threonine at the surface of a chemically modified electrode. The modification enhances the electrode's catalytic activity, improves sensitivity, and lowers the overpotential required for the oxidation reaction.

Recent research has focused on developing novel nanomaterial-based sensors for this purpose. One such development is a sensor utilizing a glassy carbon electrode (GCE) modified with a ruthenium-cobalt bimetallic catalyst supported on carbon nanotubes (Ru-Co/CNT). ijees.net This sensor operates on the principle of electrocatalytic oxidation of threonine. The electrochemical behavior is typically investigated using techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). ijees.net Studies show that the electrochemical oxidation current of threonine at this modified electrode is proportional to the scan rate, indicating a diffusion-controlled process. ijees.net The optimal pH for the detection of threonine using this system was found to be 7.2 in a 0.1 M phosphate (B84403) buffer solution (PBS). ijees.net

Another significant advancement involves the use of a ruthenium hexacyanoferrate/reduced graphene oxide (RuHCF/rGO) composite to modify an electrode. researchgate.net This sensor was successfully used for the simultaneous electrocatalytic oxidation and determination of glutathione, threonine, and glycine. researchgate.net The modification with nanomaterials like RuHCF and rGO provides a large surface area and excellent conductivity, which enhances the electrochemical response. researchgate.netresearchgate.net

While some methods use threonine itself as a modifying agent to detect other analytes, such as a poly(L-threonine) film for dopamine (B1211576) detection or a copper-doped L-threonine electrode for hydroquinone (B1673460) determination, the primary focus for threonine analysis is the development of electrodes that can specifically and sensitively oxidize threonine. scientific.netingentaconnect.com The performance of these electrochemical sensors is evaluated based on key parameters including the linear range of detection, the limit of detection (LOD), and the limit of quantification (LOQ).

Electrode ModificationAnalyte(s)Technique(s)Linear RangeLimit of Detection (LOD)Source(s)
Ru-Co/CNT on GCEThreonineCV, EISNot Specified0.06 µM ijees.net
RuHCF/rGOThreonine, Glutathione, GlycineNot Specified1.98–15.86 µM0.66 µM researchgate.net

This table summarizes the performance of different electrochemical methods for the detection of threonine.

Biosensor Development for Threonine Quantification

Biosensors represent a highly specific and sensitive approach for quantifying threonine, particularly L-threonine, in various matrices. These analytical devices integrate a biological recognition element with a physicochemical transducer. Development has progressed in two main areas: enzymatic biosensors and whole-cell biosensors based on transcriptional regulators.

Enzymatic Biosensors: Enzymatic biosensors for amino acids often utilize amino acid oxidases. For instance, screen-printed amperometric biosensors have been developed incorporating L-amino acid oxidase (L-AAO) and D-amino acid oxidase. dss.go.th These sensors detect the hydrogen peroxide produced during the enzymatic oxidation of the target amino acid. The working electrode often incorporates rhodinised carbon to enable hydrogen peroxide detection at a lower operating potential. dss.go.th While these sensors can detect a broad range of amino acids, including L-threonine, their specificity can be a limitation, as the response is not unique to a single amino acid. dss.go.thmdpi.com The activity of L-amino acid oxidase towards threonine has been reported as relatively low compared to other amino acids like tryptophan and leucine. mdpi.com

Whole-Cell Biosensors: A more recent and highly effective strategy involves engineering whole microbial cells to act as biosensors. These biosensors are typically designed for high-throughput screening applications, aiming to identify microbial strains with enhanced L-threonine production. nih.govnih.govnih.gov

One innovative approach is based on the directed evolution of transcriptional regulators. For example, the transcriptional regulator SerR, which naturally responds to L-serine, was engineered to recognize L-threonine and L-proline. nih.govnih.govbohrium.com A specific mutant, SerRF104I, was identified that could effectively sense both L-threonine and L-proline. nih.govnih.gov When coupled with a reporter gene, such as the one for enhanced yellow fluorescent protein (eYFP), the fluorescence output of the engineered cell correlates with the concentration of L-threonine, allowing for the rapid screening of thousands of mutant strains. nih.gov

Another strategy utilizes the natural sensing mechanisms within bacteria. Promoters that are naturally regulated by the concentration of L-threonine or its metabolic precursors can be harnessed. For instance, promoters from the cysteine biosynthesis pathway in E. coli, such as PcysJ, PcysD, PcysJH, and PcysK, have been shown to respond to L-threonine concentration. nih.govmdpi.comresearchgate.net By placing a reporter gene under the control of these promoters, a quantifiable signal is produced in response to varying L-threonine levels. nih.govmdpi.com The sensitivity of these biosensors can be further enhanced through directed evolution of associated regulatory proteins, such as CysB. A mutant CysBT102A, for example, resulted in a 5.6-fold increase in fluorescence responsiveness over a 0–4 g/L L-threonine concentration range. nih.gov These biosensors are powerful tools for metabolic engineering and the optimization of amino acid production strains. nih.govmdpi.com

Biosensor TypeBiological ElementReporter/TransducerTarget Analyte(s)ApplicationSource(s)
Whole-CellEngineered Transcriptional Regulator (SerRF104I)eYFP (Fluorescence)L-Threonine, L-ProlineHigh-throughput screening of enzyme mutants nih.govnih.gov
AmperometricL-Amino Acid OxidaseRhodinised Carbon ElectrodeGeneral L-Amino AcidsMeasurement of L-amino acids dss.go.th
Whole-CellL-threonine-sensing promoters (PcysJ, PcysD, PcysJH)RFP (Fluorescence)L-ThreonineDynamic regulation of gene expression mdpi.com
Whole-CellPcysK promoter and CysBT102A mutanteGFP (Fluorescence)L-ThreonineHigh-throughput screening of producing strains nih.gov

This table provides an overview of different biosensors developed for the quantification of threonine.

Biochemical and Metabolic Pathway Research Involving Dl Threonine and Implications for Its Hydrated Forms

Threonine Metabolism in Prokaryotic and Eukaryotic Systems

Threonine catabolism is a crucial process in both prokaryotic and eukaryotic organisms, serving to generate energy and provide precursors for other biosynthetic pathways. While the core pathways are conserved, there are notable differences in their regulation and prevalence across different domains of life. In prokaryotes, threonine metabolism is tightly regulated to maintain amino acid homeostasis, whereas in eukaryotes, it is integrated with complex signaling networks and tissue-specific metabolic demands.

The degradation of threonine primarily proceeds via two major enzymatic pathways: the threonine dehydrogenase pathway and the threonine dehydratase pathway.

The threonine dehydrogenase (TDH) pathway is a significant route for threonine catabolism in many prokaryotes and eukaryotes. researchgate.netmdpi.com This pathway involves the oxidation of L-threonine to 2-amino-3-ketobutyrate, a reaction catalyzed by L-threonine 3-dehydrogenase. creative-proteomics.comresearchgate.net The unstable intermediate, 2-amino-3-ketobutyrate, is then cleaved by 2-amino-3-ketobutyrate coenzyme A lyase (also known as glycine (B1666218) acetyltransferase) into glycine and acetyl-CoA. creative-proteomics.comresearchgate.net The acetyl-CoA can subsequently enter the tricarboxylic acid (TCA) cycle for energy production, while the glycine can be utilized in various biosynthetic processes, including one-carbon metabolism. creative-proteomics.com In some organisms, such as Escherichia coli, the expression of L-threonine dehydrogenase is induced by L-leucine, highlighting a regulatory link between different amino acid metabolic pathways. nih.gov Interestingly, while this pathway is prominent in many mammals, the human L-threonine 3-dehydrogenase gene is an expressed pseudogene, suggesting a reduced reliance on this pathway for threonine catabolism in humans. rupress.org

The threonine dehydratase (also known as threonine deaminase) pathway represents an alternative catabolic route. This enzyme catalyzes the deamination of threonine to produce α-ketobutyrate and ammonia. creative-proteomics.com α-Ketobutyrate can then be converted to propionyl-CoA, which can enter the TCA cycle. creative-proteomics.com In bacteria, there are two main types of threonine dehydratases: biosynthetic and catabolic. The biosynthetic form is involved in the production of isoleucine, while the catabolic form functions in threonine degradation. nih.gov The activity of threonine dehydratase can be allosterically regulated. For instance, in Corynebacterium glutamicum, the enzyme's activity is inhibited by isoleucine and activated by valine, demonstrating a feedback mechanism that controls amino acid biosynthesis. nih.gov

Key Enzymes in Threonine Catabolic Pathways
PathwayEnzymeReactionEnd ProductsOrganismal Domain
Threonine Dehydrogenase PathwayL-Threonine 3-Dehydrogenase (TDH)L-Threonine → 2-Amino-3-ketobutyrateGlycine, Acetyl-CoAProkaryotes and Eukaryotes
2-Amino-3-ketobutyrate CoA Lyase2-Amino-3-ketobutyrate + CoA → Glycine + Acetyl-CoA
Threonine Dehydratase PathwayThreonine Dehydratase/DeaminaseL-Threonine → α-Ketobutyrate + NH₃α-Ketobutyrate, AmmoniaProkaryotes and Eukaryotes

Threonine is a significant precursor for the biosynthesis of glycine, a crucial amino acid involved in the synthesis of proteins, nucleic acids, and other essential biomolecules. The primary pathway for glycine synthesis from threonine is through the action of the threonine dehydrogenase pathway, which directly yields glycine and acetyl-CoA. creative-proteomics.commetabolon.com This pathway has been demonstrated in various organisms, from bacteria like E. coli to mammals. nih.govnih.gov In rat liver mitochondria, the formation of glycine from L-threonine is tightly coupled to the activity of threonine dehydrogenase and 2-amino-3-oxobutyrate CoA-ligase. nih.gov

Another pathway for glycine synthesis from threonine involves the enzyme threonine aldolase (B8822740) , which catalyzes the reversible cleavage of threonine to glycine and acetaldehyde (B116499). researchgate.net This pathway is part of the glycine-dependent metabolism of threonine. While the threonine dehydrogenase pathway is often considered the major route, the threonine aldolase pathway also contributes to the cellular glycine pool.

The glycine produced from threonine metabolism is a key contributor to the one-carbon metabolic network . nih.gov Through the glycine cleavage system, glycine can donate a one-carbon unit to the folate cycle, which is essential for the synthesis of purines and thymidylate, and for the methylation of various substrates. nih.gov This connection highlights the importance of threonine catabolism in supporting cell proliferation and growth. creative-proteomics.com

Pathways of Glycine Biosynthesis from Threonine
PathwayKey Enzyme(s)DescriptionSignificance
Threonine Dehydrogenase PathwayL-Threonine 3-Dehydrogenase, 2-Amino-3-ketobutyrate CoA LyaseA two-step enzymatic conversion of threonine to glycine and acetyl-CoA.A major route for glycine production from threonine in many organisms.
Threonine Aldolase PathwayThreonine AldolaseA single-step cleavage of threonine into glycine and acetaldehyde.Contributes to the cellular glycine pool and links to other metabolic pathways.

Role of Threonine in Protein Structure and Post-Translational Modifications

The hydroxyl group in the side chain of threonine makes it a target for various post-translational modifications (PTMs), which significantly expand the functional diversity of proteins. These modifications are critical for regulating protein activity, localization, and interaction with other molecules.

O-linked glycosylation is a prevalent PTM that involves the attachment of a sugar molecule to the oxygen atom of the hydroxyl group of serine or threonine residues. wikipedia.org This modification occurs in the endoplasmic reticulum and Golgi apparatus of eukaryotic cells and in the cytoplasm of prokaryotes. wikipedia.org Unlike N-linked glycosylation, there is no strict consensus sequence for O-linked glycosylation, making its prediction challenging. nih.gov However, studies have shown a preference for threonine or serine residues adjacent to a proline residue. peakproteins.com

O-linked glycans can influence protein stability, solubility, and trafficking. longdom.org They play crucial roles in cell signaling, immune responses, and molecular recognition. longdom.org For example, the O-glycosylation of tumor necrosis factor α (TNFα) is involved in regulating its release. peakproteins.com Research on the platelet receptor G6b-B revealed that O-linked glycosylation can be heterogeneous, with variations in the number of saccharide residues attached. peakproteins.com The development of predictive models, such as O-GlyThr, aids in the identification of potential O-linked threonine glycosylation sites in human proteins. nih.govresearchgate.net

Protein phosphorylation , the reversible addition of a phosphate (B84403) group to an amino acid residue, is a fundamental mechanism for regulating cellular processes. thermofisher.comnih.gov Threonine, along with serine and tyrosine, is a primary site of phosphorylation in eukaryotic proteins. thermofisher.com This modification is catalyzed by protein kinases and reversed by protein phosphatases. nih.gov

Phosphorylation of threonine residues can induce conformational changes in a protein, thereby activating or deactivating its function. thermofisher.com It is a key event in signal transduction pathways that control cell growth, differentiation, and apoptosis. nih.gov The study of threonine phosphorylation is crucial for understanding disease mechanisms, particularly in cancer, where aberrant kinase activity is common. nih.gov Research on the post-translational modifications of ubiquitin has shown that threonine phosphorylation can influence its function in cellular processes like the DNA damage response. acs.org The analysis of phosphorylation sites, often through mass spectrometry, is essential for dissecting signaling networks and understanding the functional consequences of this modification. molbiolcell.org

Post-Translational Modifications of Threonine
ModificationDescriptionKey EnzymesFunctional Implications
O-linked GlycosylationCovalent attachment of a sugar molecule to the hydroxyl group of threonine.GlycosyltransferasesAlters protein stability, solubility, and molecular interactions; involved in cell signaling and immunity.
PhosphorylationReversible addition of a phosphate group to the hydroxyl group of threonine.Protein Kinases, Protein PhosphatasesRegulates protein activity, signal transduction, cell cycle, and apoptosis.

Interplay with Other Amino Acid Metabolic Networks

Threonine metabolism is intricately connected with the metabolic networks of other amino acids, ensuring a coordinated regulation of cellular processes.

One of the most significant interactions is with the serine-glycine one-carbon (SGOC) metabolic network . researchgate.net As previously mentioned, the catabolism of threonine is a source of glycine, a central component of this network. nih.gov The SGOC pathway is vital for the synthesis of nucleotides and for providing methyl groups for various methylation reactions. nih.gov In certain contexts, such as in mouse embryonic stem cells, threonine catabolism via threonine dehydrogenase is a crucial source of one-carbon units for maintaining pluripotency. rupress.org The interplay between threonine, serine, and glycine metabolism is therefore fundamental for cell proliferation and development. biorxiv.org

Threonine metabolism also interacts with that of branched-chain amino acids (BCAAs) , namely leucine, isoleucine, and valine. High dietary levels of leucine can affect the plasma concentrations of other amino acids, including threonine, isoleucine, and valine. brill.com This is partly due to competition for common transport systems. nih.gov Furthermore, an alternative degradation pathway for threonine is catalyzed by the branched-chain keto acid dehydrogenase complex (BCKDH), the same enzyme complex that degrades BCAAs. brill.com This shared metabolic step suggests a regulatory link and potential competition between threonine and BCAA catabolism. Studies in growing pigs have shown that dietary threonine levels can influence the plasma concentrations of BCAAs. brill.com Additionally, methionine deficiency has been shown to increase plasma threonine concentrations, indicating another layer of interaction between sulfur-containing amino acids and threonine metabolism. cambridge.org

Cross-talk with Aspartate Family Amino Acid Biosynthesis

L-Threonine biosynthesis is a critical branch of the aspartate family pathway, a metabolic route also responsible for the synthesis of lysine, methionine, and isoleucine in most plants and microorganisms. nih.govbiocyclopedia.com This pathway is absent in animals, making these amino acids essential dietary components. nih.govresearchgate.net The biosynthesis of L-threonine from aspartic acid is a multi-step enzymatic process. wikipedia.orgcreative-proteomics.com

The key enzymes involved in the typical biosynthesis of threonine include: wikipedia.orgresearchgate.net

Aspartokinase

β-aspartate semialdehyde dehydrogenase

Homoserine dehydrogenase

Homoserine kinase

Threonine synthase

The pathway begins with the phosphorylation of aspartate by aspartate kinase. creative-proteomics.com A series of subsequent reactions leads to the production of homoserine, a key intermediate. creative-proteomics.com Homoserine is then phosphorylated by homoserine kinase, and this phosphate ester undergoes hydrolysis and rearrangement by threonine synthase to yield L-threonine. wikipedia.orgcreative-proteomics.com

The regulation of this pathway is a prime example of metabolic cross-talk and feedback inhibition. High intracellular concentrations of L-threonine can act as a direct inhibitor of aspartate kinase, the first enzyme in the pathway, thereby regulating its own production. creative-proteomics.com This feedback mechanism ensures that the cell does not overproduce threonine, conserving energy and resources. Furthermore, the threonine branch of the pathway competes with the lysine, methionine, and isoleucine branches for common intermediates, highlighting a complex regulatory network that balances the cellular pools of these essential amino acids. biocyclopedia.comresearchgate.net

Key Enzymes in L-Threonine Biosynthesis from Aspartate
EnzymeFunction in the Pathway
AspartokinaseCatalyzes the initial phosphorylation of aspartate. creative-proteomics.com
β-aspartate semialdehyde dehydrogenaseInvolved in the conversion of aspartate-4-phosphate to aspartate semialdehyde. creative-proteomics.comresearchgate.net
Homoserine dehydrogenaseReduces aspartate semialdehyde to homoserine. creative-proteomics.comresearchgate.net
Homoserine kinasePhosphorylates homoserine to O-phosphohomoserine. creative-proteomics.comresearchgate.net
Threonine synthaseCatalyzes the final step, converting O-phosphohomoserine to L-threonine. nih.govcreative-proteomics.com

Regulation of Cellular Amino Acid Homeostasis

Threonine plays a significant role in maintaining cellular amino acid homeostasis, which is the balance between amino acid supply (from synthesis, protein breakdown, and uptake) and consumption (for protein synthesis and catabolism). nih.gov As an essential amino acid in humans, the cellular levels of threonine are tightly regulated through transport and metabolism. nih.govnewworldencyclopedia.org

Threonine metabolism occurs through several pathways. In many animals, it is converted to pyruvate via threonine dehydrogenase. wikipedia.org An intermediate in this pathway can also be cleaved to produce acetyl-CoA and glycine. wikipedia.org In humans, where the gene for threonine dehydrogenase is inactive, threonine is primarily converted to α-ketobutyrate by the enzyme serine/threonine dehydratase. wikipedia.org This α-ketobutyrate can then enter the pathway leading to succinyl CoA, an intermediate in the citric acid cycle. newworldencyclopedia.org

The regulation of these metabolic pathways is crucial for cellular energy balance and for providing precursors for other biosynthetic processes. For instance, the degradation of threonine can contribute to the cellular pool of glycine, which is important for the synthesis of purines, and acetyl-CoA, a central molecule in energy metabolism. wikipedia.orgcreative-proteomics.com

Furthermore, threonine levels can influence signaling pathways that control protein synthesis and autophagy, such as the mTORC1 pathway. nih.gov When amino acid levels, including threonine, are low, mTORC1 is inactivated, leading to a reduction in protein synthesis and an increase in the breakdown of cellular proteins to replenish the amino acid pool. nih.gov This demonstrates the integral role of threonine in the cell's ability to sense and respond to its nutritional status.

Investigation of Threonine Racemases and Epimerases

While L-threonine is the predominant stereoisomer in most biological systems, the existence and function of enzymes that can interconvert stereoisomers of threonine are of significant interest in microbiology and enzymology. These enzymes, known as racemases and epimerases, play roles in processes such as bacterial cell wall synthesis and the metabolism of D-amino acids. guidechem.comnih.gov

Threonine has two chiral centers, meaning it can exist in four stereoisomeric forms: L-threonine, D-threonine, L-allothreonine, and D-allothreonine. wikipedia.orgnewworldencyclopedia.org A racemase would interconvert L-threonine and D-threonine, while an epimerase would act on one of the chiral centers to, for example, convert L-threonine to L-allothreonine.

A notable discovery in this area was the identification and characterization of a novel amino acid racemase with threonine alpha-epimerase activity from the bacterium Pseudomonas putida. nih.govnih.gov This enzyme was found to be produced when the bacterium was grown in a medium containing D-threonine as the sole nitrogen source. nih.gov

Research on this enzyme revealed several key characteristics:

Function: It catalyzes the epimerization of threonine at the alpha-position, enabling the interconversion between L-threonine and D-allothreonine, as well as D-threonine and L-allothreonine. nih.gov

Broad Substrate Specificity: In addition to its action on threonine, the enzyme also demonstrates racemase activity towards various other amino acids, with the exception of acidic and aromatic amino acids. nih.gov

Structure and Cofactor: The enzyme has a molecular weight of approximately 82,000 and is composed of two identical subunits. nih.govnih.gov It requires pyridoxal 5'-phosphate (PLP) as a cofactor, with one mole of PLP bound per mole of subunit. nih.govnih.gov

Properties of Threonine α-Epimerase from Pseudomonas putida
PropertyFinding
Enzyme TypeAmino acid racemase with threonine α-epimerase activity. nih.gov
Catalyzed ReactionsEpimerization of L-threonine to D-allothreonine and D-threonine to L-allothreonine. nih.gov
Substrate RangeActs on various amino acids, excluding acidic and aromatic ones. nih.gov
Molecular WeightApproximately 82,000 Daltons. nih.gov
Subunit CompositionTwo identical subunits of about 41,000 Daltons each. nih.gov
CofactorPyridoxal 5'-phosphate (PLP). nih.gov

The study of such enzymes is crucial for understanding the metabolic capabilities of microorganisms and may have biotechnological applications, for instance, in the production of specific D-amino acids. The existence of threonine racemase activity has also been reported in Escherichia coli. wikipedia.org These investigations into threonine racemases and epimerases shed light on the broader metabolic significance of threonine beyond its role as a proteinogenic amino acid.

Intermolecular Interactions and Complexation Studies of Dl Threonine Hemi Hydrate

Metal Ion Complexation and Coordination Chemistry

DL-Threonine, as an amino acid, possesses both carboxylate and amino groups, making it an effective chelating agent capable of forming stable complexes with various metal ions. The hydroxyl group on its side chain can also participate in coordination, leading to diverse structural possibilities.

Copper(II) Complexes of Threonine

Threonine readily forms complexes with copper(II) ions. In the crystalline form of bis(L-threonine) copper(II) monohydrate, Cu(C₄H₈NO₃)₂·H₂O, the Cu(II) ion is situated in an elongated octahedral environment. conicet.gov.arias.ac.in It is equatorially coordinated in a trans configuration by two oxygen atoms from the carboxyl groups and two nitrogen atoms from the amino groups of two threonine molecules, which act as bidentate ligands. conicet.gov.ar The axial positions are occupied by carboxylic oxygen atoms from neighboring threonine molecules, creating infinite chains of copper ions along the crystal's b-axis. conicet.gov.ar

Electron Paramagnetic Resonance (EPR) studies of single crystals of Cu(II)(L-threonine)₂·H₂O reveal that the electronic ground state of the copper ion is primarily of the 3dₓ²-ᵧ² type. conicet.gov.ar The analysis of the angular variation of the EPR linewidth suggests that the exchange interactions between copper ions are not confined to the one-dimensional chains but extend into a three-dimensional network due to complex chemical paths involving the amino acid side chain and hydrogen bonds. conicet.gov.ar

Table 1: Selected Bond Distances in the [Cu(C₄H₈NO₃)₂]·H₂O Complex conicet.gov.ar

BondAverage Distance (Å)
Equatorial Cu-O1.95(1)
Equatorial Cu-N1.98(1)
Axial Cu-O2.478(8) & 2.972(3)

Interactions with Biomolecules (e.g., DNA, proteins, enzymes)

The functional groups of threonine and its metal complexes allow for various interactions with biological macromolecules.

DNA Binding Studies of Threonine Complexes

While direct studies focusing exclusively on the DNA binding of a pre-formed DL-threonine hemihydrate complex are not extensively detailed in the provided search results, the general principles of amino acid-DNA interactions provide context. Amino acids contribute to the stability and specificity of protein-DNA interactions. oup.com Threonine, with its short, polar side chain containing a hydroxyl group, can participate in hydrogen bonding. wikipedia.org However, studies analyzing large datasets of protein-DNA structures have indicated that threonine's interactions are predominantly with the DNA backbone rather than the bases, suggesting a role more in general stability than in specific sequence recognition. oup.com

Metal complexes of amino acid Schiff bases have been shown to act as metallo-intercalators with nucleic acids. acs.org For instance, enantiomeric amino acid Schiff base copper(II) complexes have been synthesized and studied for their DNA/RNA binding profiles, indicating that such complexes can interact with the structure of nucleic acids. acs.org These interactions are often characterized by distorted square pyramidal geometry around the Cu(II) center. acs.org

Enzyme-Substrate Interactions (e.g., with Threonine Dehydrogenase)

The interaction between L-threonine and the enzyme L-threonine 3-dehydrogenase (TDH) is a well-studied example of enzyme-substrate interaction. nih.govwikipedia.org TDH catalyzes the NAD⁺-dependent oxidation of L-threonine to 2-amino-3-ketobutyrate. nih.govcreative-proteomics.comresearchgate.net This reaction is the first step in a major pathway for threonine degradation in many organisms. creative-proteomics.comresearchgate.net

Kinetic studies have revealed that the reaction follows an ordered Bi-Bi or Bi-Ter kinetic mechanism. nih.gov In this mechanism, the coenzyme NAD⁺ binds to the enzyme first, followed by the substrate, L-threonine. nih.govnih.gov After catalysis, the products are released in a specific order: CO₂, aminoacetone, and finally the reduced coenzyme, NADH. nih.gov

Structural studies of TDH from Cupriavidus necator have shown that the binding of NAD⁺ and L-threonine induces significant conformational changes in the enzyme. nih.gov In the apo (unbound) form, several regions of the enzyme are flexible. Upon binding of the coenzyme and substrate, these regions adopt a more ordered conformation, which is crucial for the enzyme's high substrate specificity. nih.gov

Table 2: Kinetic Mechanism of L-Threonine Dehydrogenase nih.govnih.gov

StepDescription
1. Coenzyme Binding NAD⁺ binds to the active site of the enzyme.
2. Substrate Binding L-Threonine binds to the NAD⁺-enzyme complex.
3. Catalysis The enzyme catalyzes the dehydrogenation of L-Threonine.
4. Product Release Products are released in the order: CO₂, 2-amino-3-ketobutyrate (which can form aminoacetone), and NADH.

Surface Adsorption and Self-Assembly Phenomena

The ability of DL-threonine to interact with surfaces is important for understanding its role in various natural and technological processes, from biogeochemical cycles to the development of nanomaterials.

Studies using scanning tunneling microscopy have investigated the self-assembly of chiral threonine molecules on a copper (111) surface. anl.gov Both L- and D-threonine were observed to form two primary types of assemblies: triangular structures and chain-like structures. anl.gov The orientation of these assemblies was found to be dependent on the chirality of the threonine molecule. This research provides insight into chiral recognition and molecular self-assembly at the nanoscale. anl.gov

The adsorption of DL-threonine onto inorganic surfaces has also been examined. One study investigated the interaction of DL-threonine with platinum and tungsten ferrocyanides. scielo.org.bo The adsorption was found to follow a Langmuir-type isotherm, indicating a high affinity between the amino acid and the metal ferrocyanide surfaces. Such studies are relevant to the field of chemical evolution, suggesting that minerals could have played a role in concentrating and stabilizing prebiotic molecules. scielo.org.bo

Adsorption on Metal Surfaces and Other Substrates

The interaction of DL-Threonine with various surfaces is a subject of significant interest, particularly in the contexts of geochemistry, corrosion inhibition, and prebiotic chemistry. The adsorption process is governed by the molecular structure of threonine, which includes a carboxyl group, an amino group, and a hydrophobic carbon chain, all of which can act as sites for surface interaction.

Research into the adsorptive interaction of DL-Threonine on platinum ferrocyanide and tungsten ferrocyanide substrates has shown that the process can be effectively described by the Langmuir adsorption isotherm. scielo.org.boscielo.org.bo This model assumes a monolayer adsorption on a surface with a finite number of identical sites. scielo.org.bo The study, conducted at a neutral pH of 7.0, demonstrated that the adsorption is a spontaneous and feasible process, as indicated by the negative values of Gibbs free energy (ΔG). scielo.org.bo

The efficiency of adsorption was found to be dependent on the substrate. Platinum ferrocyanide exhibited a higher uptake capacity for DL-Threonine compared to tungsten ferrocyanide. scielo.org.bo This suggests a stronger interaction between the amino acid and the platinum-based substrate. The spontaneity of the adsorption process is a key finding, highlighting the thermodynamic favorability of DL-Threonine binding to these metal complex surfaces. scielo.org.bo

AdsorbentLangmuir Constant Q⁰ (mol/g)Langmuir Constant b (L/mol)Gibbs Free Energy ΔG (kJ/mol)
Platinum Ferrocyanide5.88 x 10⁻⁵3.06 x 10³-19.88
Tungsten Ferrocyanide5.00 x 10⁻⁵2.04 x 10³-18.88

Chiral Self-Assembly at Solid-Liquid and Air-Liquid Interfaces

The chirality of threonine plays a crucial role in its self-assembly on surfaces. Studies using scanning tunneling microscopy (STM) have provided atomic-scale insights into how DL-Threonine organizes on single-crystal metal surfaces, such as copper. anl.gov

When a racemic mixture of DL-Threonine is deposited on a Cu(111) surface, the D- and L-enantiomers exhibit chiral recognition, leading to a degree of chiral separation. anl.gov Observations have shown that L-Threonine molecules tend to self-assemble with other L-Threonine molecules, and D-Threonine with D-Threonine. anl.gov This homochiral preference results in the formation of distinct, well-ordered two-dimensional structures. anl.gov

Two primary assembly motifs have been identified for both enantiomers: triangular structures and chain-like structures. anl.gov Although both D- and L-Threonine form these same types of structures, the specific orientation and angles of these assemblies differ between the two chiralities, reflecting their mirror-image relationship. anl.gov Even within a racemic mixture, distinct domains of D- and L-structures are observed, indicating that heterochiral interactions are less favorable in the formation of these highly ordered assemblies on the metal surface. anl.gov This phenomenon of chiral selectivity in surface self-assembly is fundamental to understanding molecular recognition processes. anl.gov

Interaction with Amphiphiles and Monolayer Formation

When the threonine headgroup is attached to a long hydrocarbon tail, it forms an amphiphilic molecule capable of creating monolayers at the air-water interface. The stereochemistry of the DL-threonine headgroup significantly influences the thermodynamic and structural properties of these monolayers.

Studies on N-alkanoyl-substituted threonine amphiphiles (such as N-stearoyl-DL-threonine) reveal marked differences between the racemic (DL) form and the pure enantiomeric (D or L) forms. nih.govrsc.org Grazing incidence X-ray diffraction (GIXD) is a key technique used to determine the lattice structure of these condensed monolayers on an angstrom scale. nih.govrsc.org

These investigations have consistently shown that pure enantiomers form an oblique monolayer lattice structure. nih.govrsc.org In contrast, the corresponding racemic mixtures of DL-threonine amphiphiles build orthorhombic lattice structures. nih.gov The formation of a more symmetrical, achiral orthorhombic lattice by the racemate is strong evidence for dominant heterochiral interactions, where D- and L-enantiomers preferentially interact to form a racemic compound within the monolayer. nih.govrsc.org This tighter packing in the racemic monolayer, driven by these favorable heterochiral interactions, is also reflected in its thermodynamic properties. researchgate.net

The liquid expanded-liquid condensed (LE/LC) phase transition pressure of the racemic mixtures is consistently above that of the corresponding pure enantiomers. nih.gov Thermodynamic analysis allows for the determination of characteristic temperatures, such as T₀ (the temperature for the disappearance of the LE/LC transition) and T꜀ (the critical temperature above which the monolayer cannot be compressed into a condensed state). Comparison of these values for N-stearoyl-threonine and its diastereomer, N-stearoyl-allo-threonine, shows that while the absolute temperatures may shift, the general principle of the racemate forming a more stable, tightly packed structure due to heterochiral interactions holds. rsc.orgnih.gov

CompoundLattice StructureInteractionsCharacteristic T₀Characteristic T꜀
N-stearoyl-D-threonineObliqueHomochiral296.1 K308.1 K
N-stearoyl-DL-threonineOrthorhombicHeterochiral293.2 K306.3 K
N-stearoyl-D-allo-threonineObliqueHomochiral297.2 K312.3 K
N-stearoyl-DL-allo-threonineOrthorhombicHeterochiral293.7 K311.5 K

Biotechnological and Industrial Research Applications of Dl Threonine As a Research Subject for Production and Modification

Microbial Fermentation Strategies for Threonine Production

The industrial production of L-Threonine, and by extension research into DL-Threonine production, relies heavily on microbial fermentation. frontiersin.org Microorganisms such as Escherichia coli and Corynebacterium glutamicum are the primary workhorses for threonine synthesis due to their well-understood genetic backgrounds and amenability to metabolic engineering. frontiersin.orgmdpi.com Research in this area focuses on enhancing production efficiency, yield, and titer through various strategies.

Metabolic engineering provides a powerful alternative to traditional random mutagenesis for developing high-yield threonine-producing strains. nih.gov This rational approach involves the targeted modification of metabolic pathways to direct the flow of carbon towards threonine biosynthesis. Key strategies in the metabolic engineering of E. coli for L-Threonine overproduction include:

Deregulation of Feedback Inhibition: Key enzymes in the threonine biosynthesis pathway, such as aspartokinase I and III, are naturally inhibited by threonine. embopress.org Genetic modifications are introduced to remove these feedback inhibition mechanisms, allowing for continuous production. embopress.org

Elimination of Competing Pathways: Genes encoding enzymes that divert metabolic precursors away from the threonine pathway are deleted. For instance, the deletion of metA and lysA genes makes more aspartate available for threonine synthesis. embopress.orgnih.gov

Removal of Degradation Pathways: Pathways that break down threonine are eliminated by deleting genes such as tdh, which encodes for threonine dehydrogenase. embopress.orgrawdatalibrary.net

Enhancement of Precursor Supply: Overexpression of genes that increase the availability of precursors, such as phosphoenolpyruvate carboxylase (ppc), can boost threonine production. rawdatalibrary.net

Optimization of Gene Expression: Replacing native promoters of key biosynthetic genes with stronger promoters, like the trc promoter for the thrA gene, increases the expression levels of crucial enzymes. rawdatalibrary.net

Through these systematic approaches, researchers have successfully engineered E. coli strains capable of producing high titers of L-Threonine. For example, one engineered strain achieved a yield of 0.393 grams of threonine per gram of glucose and a final concentration of 82.4 g/L in fed-batch culture. embopress.orgnih.gov Another plasmid-free and inducer-free engineered E. coli strain produced 127.3 g/L of L-Threonine in fed-batch fermentation. rawdatalibrary.net

Engineered E. coli Strains for L-Threonine Production

Strain/ModificationKey Engineering StrategyReported L-Threonine Titer (g/L)Reported Yield (g/g glucose)Reference
Engineered E. coliSystems metabolic engineering, including removal of feedback inhibition and competing pathways.82.40.393 embopress.orgnih.gov
E. coli XQ-12.4CRISPR gene editing, promoter replacement, and deletion of degradation pathways.127.3Not specified rawdatalibrary.net
MDS-205Reduced-genome E. coli with overexpression of a feedback-resistant threonine operon and transporter engineering.40.1Not specified researchgate.net
E. coli KY10935Multiple rounds of random mutation and selection.100Not specified researchgate.net

Strain development for threonine production has traditionally relied on random mutagenesis followed by selection. researchgate.net While effective, this method can lead to undesirable mutations and a lack of understanding of the underlying genetic changes. embopress.org Modern approaches combine rational metabolic engineering with systems biology tools to create genetically defined and robust production strains. embopress.orgnih.gov

Enzymatic Synthesis and Biotransformations

Enzymatic methods for the synthesis and transformation of threonine and its analogs are gaining attention as they offer high stereoselectivity and operate under mild reaction conditions. acs.orgnih.gov Research in this area focuses on the application of specific enzymes and the discovery of novel biocatalysts.

Threonine Aldolase (B8822740) (TA) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible retro-aldol cleavage of threonine into glycine (B1666218) and acetaldehyde (B116499). nih.govwikipedia.org This reversibility makes it a valuable tool for asymmetric carbon-carbon bond formation, particularly for the synthesis of valuable β-hydroxy-α-amino acids. acs.orgnih.gov Threonine aldolases exhibit high stereocontrol at the α-carbon, making them useful for producing optically pure non-natural amino acids. nih.gov They are found in a wide range of organisms and can be produced recombinantly for biocatalytic applications. nih.gov L-threonine aldolases (LTAs) are particularly attractive for synthesizing pharmaceuticals. acs.org However, their industrial application can be limited by low activity and diastereoselectivity. acs.org

Threonine Dehydrogenase (TDH) is an oxidoreductase that catalyzes the conversion of L-threonine to L-2-amino-3-oxobutanoate. wikipedia.org This is a key step in one of the major degradation pathways of threonine. nih.gov In the context of threonine production, the gene encoding threonine dehydrogenase is often deleted to prevent the breakdown of the desired product. embopress.org From a biocatalysis perspective, TDH can be utilized in multi-enzyme cascade reactions. For example, a multi-enzymatic system including L-threonine ammonia lyase and D-amino acid dehydrogenase has been used to convert L-threonine into D-2-aminobutyric acid. mdpi.com

Key Enzymes in Threonine Biotransformation

EnzymeEC NumberReaction CatalyzedBiocatalytic ApplicationReference
Threonine Aldolase (TA)4.1.2.5L-threonine ⇌ Glycine + AcetaldehydeAsymmetric synthesis of β-hydroxy-α-amino acids. nih.govwikipedia.org
L-Threonine 3-Dehydrogenase (TDH)1.1.1.103L-threonine + NAD+ ⇌ L-2-amino-3-oxobutanoate + NADH + H+Used in enzymatic cascades for amino acid synthesis; gene is deleted in production strains to prevent threonine degradation. embopress.orgwikipedia.org

The search for novel enzymes with unique activities for threonine conversion is an active area of research. One such discovery is CobD , an enzyme from Salmonella typhimurium with L-threonine-O-3-phosphate decarboxylase activity. nih.gov This enzyme is involved in the biosynthesis of (R)-1-amino-2-propanol O-2-phosphate, a precursor to cobalamin (Vitamin B12). nih.gov The identification of CobD represents the discovery of a new class of PLP-dependent decarboxylases. nih.gov

Additionally, researchers are exploring and engineering other enzymes for novel biotransformations. For example, L-threonine transaldolases (LTTAs) are being investigated for their ability to synthesize β-hydroxy amino acids in a single step. wisc.edu Recent studies have also demonstrated that engineered threonine aldolases can catalyze asymmetric α-C-H alkylation of amino acids through a photoinduced radical mechanism, opening new avenues for creating noncanonical amino acids. nih.gov

Research on Threonine's Role in Animal Nutrition Beyond Dosage

Threonine is an essential amino acid for animals and is often a limiting amino acid in the diets of swine and poultry. researchgate.netnih.gov While determining the optimal dosage for growth is crucial, current research is delving into the broader physiological functions of threonine that extend beyond its role as a simple building block for protein.

Threonine plays a vital role in:

Gut Health and Integrity: A significant portion of dietary threonine is utilized by the gut for the synthesis of mucosal proteins, particularly mucin. nih.gov Mucin is a key component of the protective mucus layer in the intestines. Dietary threonine levels directly impact mucin synthesis, and both deficiency and excess can reduce its production. nih.govproquest.com Research has shown that adequate threonine supplementation can increase the number of acidic goblet cells in the jejunum of heat-stressed broilers, indicating enhanced gut integrity. veterinaryworld.org

Immune Function: Threonine acts as a nutritional modulator of the intestinal immune system. researchgate.net It influences immune cell differentiation and the production of immunoglobulins. researchgate.net Threonine can also modulate the release of cytokines through signaling pathways like the target of rapamycin (TOR) and nuclear factor κB (NF-κB). researchgate.net

Metabolism and Stress Resilience: Threonine is involved in lipid metabolism, and a deficiency can lead to the accumulation of triglycerides in the liver. nih.gov It also plays a role in energy metabolism. nih.gov Studies in heat-stressed broilers have shown that high dietary threonine supplementation can reduce serum corticosterone and malondialdehyde levels, suggesting improved stress resilience and enhanced oxidative defense. veterinaryworld.org

Macromolecular Biosynthesis and Cell Growth: Threonine is an indispensable nutrient for cell growth and proliferation. researchgate.netnih.gov It serves as a metabolic fuel and provides a carbon source for the biosynthesis of macromolecules. nih.gov

Studies on Threonine's Impact on Amino Acid Profiles in Animal Products

In poultry, studies have shown that supplementing layer hen diets with L-threonine can significantly increase the albumen protein content of eggs. tdl.org Similarly, in broiler chickens, supplementing low-protein diets with a combination of synthetic amino acids, including threonine, valine, and tryptophan, has been found to increase the crude protein percentage of breast meat. nih.gov Research indicates that incremental increases in dietary threonine can lead to higher breast yield in broilers. researchgate.net Threonine is considered the third limiting amino acid in commercial poultry diets and is crucial for protein accretion, which is particularly important for optimizing breast meat yield. thepharmajournal.com

The following table summarizes the effects of threonine supplementation on protein content in poultry products based on research findings.

Animal Product Dietary Intervention Observed Effect on Protein Reference Study Finding
Chicken EggsIncreased levels of dietary L-ThreonineSignificant increase in albumen protein. tdl.org
Broiler Breast MeatSupplementation of low-crude protein diet with Threonine, Valine, and TryptophanIncreased crude protein percentage of breast meat. nih.gov

In dairy cows, essential amino acids, including threonine, are known to be vital for the synthesis of milk proteins. nih.govualberta.ca Research has explored the strategy of supplementing low-protein diets with a mixture of rumen-protected essential amino acids, including threonine, isoleucine, leucine, and methionine. This approach has been shown to be promising for improving the efficiency of dietary protein use in lactating cows while maintaining or even restoring milk protein yield to levels comparable with higher-protein diets. mdpi.com

Synergistic Effects with Probiotics in Animal Growth and Health Research

The combined use of DL-Threonine and probiotics in animal feed is an area of active research, exploring potential synergistic effects on animal growth, productivity, and health. Probiotics are known to modify the gastrointestinal microbiota, which can improve nutrient digestion and absorption, while threonine is crucial for gut health and protein synthesis. frontiersin.org

A study investigating the co-supplementation of L-Threonine and the probiotic Bacillus subtilis DSM 32315 in the diets of laying ducks yielded significant findings. The research demonstrated that while the addition of the probiotic alone did not significantly affect laying performance, the combination with L-Threonine had positive effects on several key production parameters. Specifically, the combination positively influenced eggshell percentage, hatchability, and the body weights of newly hatched ducklings. frontiersin.org

Furthermore, the study found that increasing the concentration of L-Threonine alone improved the egg production rate and the hatchling weight of ducklings. frontiersin.org While dietary threonine levels did not significantly alter the amino acid concentrations in the egg yolk and albumen, the synergistic application with B. subtilis suggests a beneficial interaction that enhances reproductive outcomes. frontiersin.org

The table below details the findings from the study on the combined effects of L-Threonine and Bacillus subtilis.

Parameter Dietary Supplement Observed Outcome Reference Study Finding
Egg Production Rate0.7 g/kg L-ThreonineIncreased compared to control diet. frontiersin.org
Eggshell PercentageL-Threonine + B. subtilisPositive effect observed. frontiersin.org
HatchabilityL-Threonine + B. subtilisPositive effect observed. frontiersin.org
Duckling Body WeightL-Threonine + B. subtilisIncreased weight in newly hatched ducklings. frontiersin.org
Feed Conversion RatioL-ThreonineA tendency for decrease was noted. frontiersin.org

Agricultural Applications Research (e.g., chelation in fertilizers)

In agriculture, DL-Threonine is utilized for its ability to act as a chelating agent in fertilizers. knowde.com Chelation is a process where a metal ion is bonded to an organic molecule, in this case, an amino acid like threonine. This process protects the mineral nutrients from interacting with other substances in the soil that could render them insoluble and unavailable for plant uptake. doraagri.com

Amino acid chelates are considered effective fertilizers for both soil and foliar applications because they improve the bioavailability of essential micronutrients to plants. ijtsrd.comresearchgate.net The amino acid molecule surrounds and protects the micronutrient, facilitating its absorption and translocation within the plant. doraagri.com

A comprehensive study exploring the efficacy of 16 different proteinogenic amino acids as chelating agents for soil remediation found that Threonine was particularly effective. The research demonstrated that the efficiency of Threonine in extracting heavy metals such as Copper (Cu), Nickel (Ni), and Zinc (Zn) from contaminated soils was comparable to that of EDTA (Ethylenediaminetetraacetic acid), a common synthetic chelator. nih.gov Unlike synthetic chelators which can persist in the environment, amino acids are biodegradable and can also serve as a nitrogen source for the plant. ijtsrd.comnih.gov

The key advantages of using amino acids like threonine as chelating agents in fertilizers include:

Emerging Research Areas and Future Perspectives on Dl Threonine Hemi Hydrate

Development of Novel Synthetic Routes for Stereoselective Hemihydrate Formation

The synthesis of stereochemically pure amino acids is a significant challenge, and controlling the crystalline form, such as a specific hydrate (B1144303), adds another layer of complexity. Research into DL-Threonine is moving beyond simple synthesis to develop methods that can selectively crystallize one enantiomer, directly yielding a stereochemically pure product in its hemihydrate form.

One promising approach is replacing crystallization , which utilizes an optically active cosolute to influence the crystallization process. A study demonstrated the successful optical resolution of DL-Threonine by using L-Alanine as a cosolute in a supersaturated aqueous solution. nih.gov This method preferentially induced the crystallization of D-Threonine, achieving optical purities of 96-98%. nih.gov The remaining L-Threonine in the solution could then also be recovered. nih.gov This technique represents a significant step towards stereoselective processes that are both efficient and scalable.

Another area of intense research is biocatalysis. Threonine aldolases, for instance, are enzymes that catalyze the asymmetric formation of carbon-carbon bonds to produce valuable β-hydroxy-α-amino acids with stereocontrol. nih.gov While often focused on the synthesis of threonine analogues, these enzymatic methods provide a foundation for developing processes where the desired enantiomer is produced and can be crystallized as a hemihydrate. nih.govthieme-connect.com Furthermore, biocatalytic kinetic resolution, using enzymes like threonine deaminase, can selectively convert one enantiomer (L-Threonine) into 2-oxobutyrate, leaving the other (D-Threonine) to be isolated. elsevierpure.com This method has been shown to be effective for producing highly pure D-Threonine from a racemic mixture. elsevierpure.com

Future work in this area will likely focus on combining these strategies, perhaps by designing enzyme-catalyzed reactions where the product's concentration and the solution conditions are optimized to directly trigger the stereoselective crystallization of the hemihydrate form, streamlining the production of enantiomerically pure hydrated crystals.

Table 1: Comparison of Stereoselective Methods for Threonine Resolution
MethodPrincipleKey Reagent/CatalystPrimary OutcomeReference
Replacing CrystallizationAn optically active cosolute alters the crystallization equilibrium of a racemic mixture.L-AlaninePreferential crystallization of D-Threonine with 96-98% optical purity. nih.gov
Biocatalytic Kinetic ResolutionAn enzyme selectively reacts with one enantiomer in a racemic mixture, allowing the other to be isolated.Threonine Deaminase (TD)Conversion of L-Threonine, leaving stereochemically pure D-Threonine (>99% ee). elsevierpure.com
Asymmetric SynthesisAn enzyme catalyzes the formation of a specific stereoisomer from achiral precursors.D-Threonine Aldolase (B8822740)Enantio- and diastereoselective synthesis of β-hydroxy-α-amino acid intermediates. thieme-connect.com

Advanced Characterization Techniques for Hydration State and Crystal Defects

A precise understanding of the structure of DL-Threonine hemihydrate, including the exact location of water molecules and the nature of any imperfections, is crucial for predicting its stability and properties. While traditional methods like X-ray crystallography provide foundational data, advanced techniques are offering deeper insights.

Terahertz (THz) spectroscopy is an emerging non-destructive technique that is particularly sensitive to the collective vibrational modes of water molecules and hydrogen-bond networks. nih.govyoutube.com This makes it an ideal tool for probing the hydration state of crystalline materials. nih.gov THz spectroscopy can differentiate between tightly bound water molecules, like those in a hemihydrate structure, and bulk water, providing a unique signature of the hydration shell. nih.gov Studies on other biomolecules have shown that THz spectroscopy can reveal dynamics of the hydration shell that are coupled to the molecule itself, offering information beyond static structural analysis. researchgate.net

To characterize crystal defects, which significantly influence the mechanical and chemical properties of materials, researchers are looking to high-resolution imaging and spectroscopic methods. While techniques like transmission electron microscopy are standard for inorganic crystals, their application to delicate organic crystals like amino acid hydrates is challenging. Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful alternative for probing the local environment of atoms within a crystal lattice. Variations in ssNMR spectra can indicate the presence of point defects, such as vacancies or impurities, or reveal disorder within the crystal structure without requiring long-range order.

Dynamic Vapor Sorption (DVS) remains a critical tool for understanding the stability of the hemihydrate form under varying humidity conditions, mapping the precise conditions under which hydration and dehydration occur. researchgate.net

Table 2: Advanced Techniques for Characterizing Amino Acid Hemihydrates
TechniqueInformation ProvidedApplication to this compound
Terahertz (THz) SpectroscopyProbes low-frequency vibrations of hydrogen-bond networks and collective water dynamics.Characterizes the hydration shell and confirms the state of bound water. nih.govresearchgate.net
Solid-State NMR (ssNMR)Provides information on the local atomic environment and molecular packing.Detects crystal defects, polymorphism, and conformational differences.
Powder X-Ray Diffraction (PXRD)Determines crystal structure, phase purity, and lattice parameters.Confirms the hemihydrate crystal structure and identifies any phase transitions. researchgate.net
Dynamic Vapor Sorption (DVS)Measures water uptake and loss as a function of relative humidity.Determines the stability range of the hemihydrate and kinetics of hydration/dehydration.

Integration of Computational and Experimental Approaches for Rational Material Design

The rational design of materials with desired properties relies on a synergistic relationship between computational modeling and experimental validation. For this compound, this integration allows researchers to predict its behavior at a molecular level and guide experimental efforts.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. mdpi.comresearchgate.net DFT calculations can be employed to model the interactions between threonine molecules and water, predicting the most stable configurations of the hemihydrate crystal lattice. nih.govacs.org These calculations can determine the strength of hydrogen bonds, predict vibrational spectra that can be compared with experimental THz or Raman data, and evaluate the relative stability of different polymorphic or hydrated forms. researchgate.net

Molecular Dynamics (MD) simulations complement these static DFT calculations by modeling the dynamic behavior of the system over time. MD can simulate the process of crystal growth from solution, offering insights into how water molecules are incorporated into the lattice and how defects might form. This approach is invaluable for understanding the mechanisms behind stereoselective crystallization, as it can model the interactions between the growing crystal face and various solutes, including chiral additives like L-Alanine.

These computational predictions are then tested and refined through experimental work. For example, a predicted crystal structure from DFT can be verified using PXRD. Predicted stabilities under different humidity levels can be tested with DVS, and calculated vibrational modes can be compared against THz spectroscopy results. This iterative cycle of prediction and verification accelerates the discovery process, enabling a more targeted approach to designing materials with specific properties, such as enhanced stability or specific dissolution rates. nih.gov

Exploration of this compound in Advanced Materials Science (e.g., crystal engineering, supramolecular chemistry)

The specific arrangement of molecules and the integrated water in this compound make it an interesting building block for advanced materials through crystal engineering and supramolecular chemistry. These fields focus on designing and synthesizing complex, functional structures by controlling intermolecular interactions.

Crystal engineering utilizes non-covalent interactions, such as hydrogen bonds, to construct novel crystalline architectures. In the case of this compound, the water molecules are not passive components; they actively participate in and mediate the hydrogen-bonding network, linking threonine molecules in a specific three-dimensional array. rsc.org By understanding and controlling these interactions, it may be possible to design co-crystals or multicomponent systems where the hemihydrate serves as a robust structural scaffold. The chirality of threonine adds another dimension, allowing for the engineering of chiral frameworks with potential applications in enantioselective separations or asymmetric catalysis. anl.gov

In supramolecular chemistry , researchers are exploring how threonine derivatives can self-assemble into larger, ordered structures like hydrogels. A recent study demonstrated the formation of supramolecular hydrogels from alkyl-poly(L-threonine) and cyclodextrin. nih.gov The properties of these gels were dictated by the interplay between host-guest interactions and the hydrogen-bonding capabilities of the poly(L-threonine) chains. nih.gov This highlights the potential of using threonine's inherent properties—its polarity, hydroxyl group, and chirality—to create functional soft materials. Such materials are of great interest for biomedical applications, including 3D cell culture and drug delivery, as they can be designed to be biocompatible and responsive to stimuli. nih.govsjtu.edu.cn The self-assembly of amino acid enantiomers into materials with enhanced mechanical properties further underscores the potential for creating advanced supramolecular structures from racemic or enantiopure threonine. acs.org

Investigation of Threonine as a Signaling Molecule in Biological Systems (basic research)

Beyond its fundamental role as a building block for proteins, threonine is an active participant in cellular signaling. Basic research is uncovering its function as a signaling molecule, primarily through post-translational modifications, which can profoundly alter protein function and regulate complex biological pathways.

The most significant modification is phosphorylation , where a phosphate (B84403) group is added to threonine's hydroxyl side chain by enzymes known as serine/threonine kinases. wikipedia.orgkhanacademy.org This reversible modification acts as a molecular switch, turning protein activity on or off. Threonine phosphorylation is a cornerstone of many critical signaling cascades:

MAPK/ERK Pathway : This pathway is central to regulating cell proliferation, differentiation, and survival. Mitogen-Activated Protein Kinases (MAPKs) are themselves activated by dual phosphorylation on conserved threonine and tyrosine residues. oup.commolbiolcell.orgwikipedia.org The precise control of threonine phosphorylation within this cascade is essential for normal cellular function. nih.gov

mTOR Pathway : The mechanistic Target of Rapamycin (mTOR) is a serine/threonine kinase that acts as a master regulator of cell growth, metabolism, and lifespan. nih.govmdpi.com mTOR integrates signals from nutrients (including amino acids like threonine), growth factors, and cellular energy status to control protein synthesis and autophagy. nih.govnih.govnih.govoup.com Threonine availability directly influences the activity of the mTOR complex 1 (mTORC1), linking dietary intake to fundamental cellular anabolic and catabolic processes. nih.govoup.com

Furthermore, threonine metabolism is increasingly recognized for its role in immune system function. Immune system stimulation can increase the body's requirement for threonine, as it is used in the synthesis of proteins like immunoglobulins and intestinal mucins, which are crucial for defense against pathogens. nih.gov Threonine also modulates the expression of inflammatory cytokines through its influence on signaling networks like TOR and NF-κB. nih.govresearchgate.net

Table 3: Role of Threonine in Key Signaling Pathways
PathwayRole of ThreonineKey Downstream Processes RegulatedReference
MAPK/ERK PathwaySite of activating phosphorylation on MAP kinases (e.g., ERK1/2).Cell proliferation, differentiation, survival. oup.comwikipedia.org
mTOR PathwaymTOR itself is a serine/threonine kinase; threonine availability is a key input signal for mTORC1 activation.Protein synthesis, cell growth, autophagy, metabolism. nih.govnih.gov
Immune Signaling (e.g., NF-κB)Acts as a nutritional modulator influencing cytokine release and immune cell differentiation.Inflammatory response, immunoglobulin production, intestinal health. nih.govnih.gov

Q & A

Basic Research Questions

Q. How can DL-threonine hemihydrate be reliably identified and distinguished from its anhydrous or enantiomeric forms in experimental settings?

  • Methodological Answer: Utilize differential scanning calorimetry (DSC) to detect thermal events (e.g., melting points) and thermogravimetric analysis (TGA) to monitor water loss. For enantiomeric distinction, polarimetric monitoring of optical rotation (e.g., +0.5° for L-threonine vs. -0.5° for D-threonine) is critical during crystallization . X-ray diffraction (XRD) can confirm the hemihydrate structure by comparing lattice parameters to reference data .

Q. What are the standard protocols for synthesizing this compound in laboratory conditions?

  • Methodological Answer: this compound is typically synthesized via preferential crystallization. Start with a supersaturated aqueous solution of DL-threonine at 25°C, seed with L- or D-threonine crystals, and monitor optical rotation to track enantiomeric excess. The hemihydrate form crystallizes under controlled humidity (50–60% RH) to retain water molecules in the lattice .

Q. How does this compound interact with aqueous systems, and what factors influence its solubility?

  • Methodological Answer: Solubility (~200 g/L at 25°C) depends on pH (optimal at 5.5–6.5), temperature, and ionic strength. Conduct phase diagrams to map solubility vs. temperature. For hydration studies, use X-ray tomography to observe dissolution kinetics and dihydrate formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s stability under varying humidity conditions?

  • Methodological Answer: Perform controlled dynamic vapor sorption (DVS) experiments to quantify water uptake/loss at 25°C under 30–90% RH. Pair with synchrotron XRD to detect structural changes (e.g., transition to anhydrous forms). Reconcile discrepancies by comparing hydration/dehydration hysteresis loops across studies .

Q. What experimental parameters optimize this compound’s use as a wall-weakening agent in bacterial electroporation?

  • Methodological Answer: In Bacillus electroporation, use response surface methodology (RSM) to optimize DL-threonine concentration (1% w/v), incubation time (2–4 hrs), and pH (7.0). Validate via transformation efficiency assays (e.g., 4.5 × 10^5 transformants/µg DNA) and compare with glycine/Tween 80 controls .

Q. What advanced techniques are suitable for analyzing chiral resolution mechanisms during this compound crystallization?

  • Methodological Answer: Employ time-resolved Raman spectroscopy to monitor enantiomer-specific vibrational modes during crystallization. Couple with atomic force microscopy (AFM) to image surface nucleation patterns. Statistical models (e.g., population balance equations) can predict crystal growth rates under varying supersaturation .

Q. How do trace impurities in this compound impact its application in pharmaceutical crystallization studies?

  • Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) to quantify impurities (e.g., glycine, ≤0.1%). Conduct seeded crystallization trials with spiked impurities to assess effects on crystal habit and polymorphic transitions. Compare results with purity-certified reference standards .

Data Analysis and Interpretation

Q. How should researchers address incomplete hydration of this compound in kinetic studies?

  • Methodological Answer: Apply Rietveld refinement to XRD data to quantify residual hemihydrate in dihydrate products. Use Avrami-Erofeev models to fit hydration kinetics and identify rate-limiting steps (e.g., nucleation vs. diffusion). Note that ≤5% residual hemihydrate is common due to kinetic trapping .

Q. What statistical approaches are recommended for validating this compound’s role in multi-variable biochemical assays?

  • Methodological Answer: Implement multivariate ANOVA to isolate DL-threonine’s effect from confounding variables (e.g., pH, temperature). For dose-response studies, use nonlinear regression (e.g., Hill equation) to model efficacy thresholds. Triangulate data with FTIR spectra to confirm structural interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.